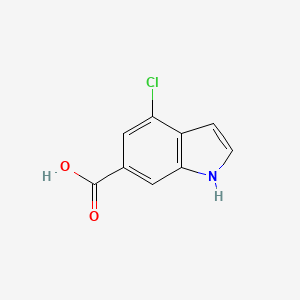

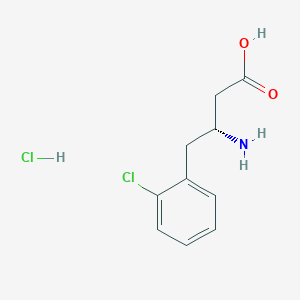

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

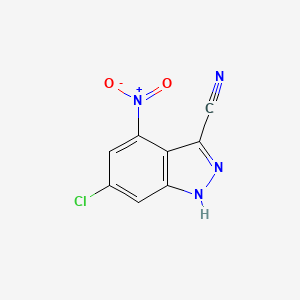

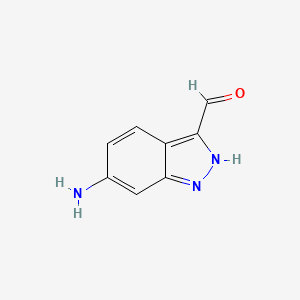

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, also known as (R)-α-Chloro-α-Aminobutyric acid hydrochloride, is a chiral amino acid derivative composed of an amino group, a carboxylic acid group, and a chlorine atom. It is a white crystalline solid that is soluble in water, alcohol, and ether. (R)-α-Chloro-α-Aminobutyric acid hydrochloride has a variety of applications in scientific research, such as in the synthesis of peptides and proteins, as a chiral building block for asymmetric synthesis, and as a tool in biochemical studies.

Applications De Recherche Scientifique

Crystal Engineering and Physical Properties

- Baclofen's crystal structure, thermal analysis, and powder X-ray analysis have been explored, particularly in multicomponent crystals with various acids, highlighting its potential in crystal engineering (Báthori & Kilinkissa, 2015).

- Its molecular structure, vibrational spectra, and hyperpolarizability have been analyzed, offering insights into its physical and chemical characteristics (Muthu & Paulraj, 2012).

Enantiomeric Synthesis and Resolution

- Research has focused on the synthesis of both enantiomers of Baclofen using various chiral auxiliaries, contributing to the understanding of stereoselective synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).

- Enantioseparation of Baclofen and its analogs via diastereomeric salt formation has been demonstrated, providing a method for obtaining pure enantiomers (Chandrasekaran et al., 2022).

Chemical Synthesis and Derivatives

- Various methods have been employed in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Baclofen, exploring its versatility in chemical synthesis (Vasil'eva et al., 2016).

- The preparative liquid chromatographic separation of its isomers has been developed, aiding in the purification and study of individual enantiomers (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Pharmacological Research

- While avoiding specific details on drug usage and side effects, it's noteworthy that studies have examined its pharmacological properties, such as its binding affinity and activity at various receptor sites, contributing to a broader understanding of its potential therapeutic applications (Karla et al., 1999).

Propriétés

IUPAC Name |

(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZZXSNVUMPBP-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647459 |

Source

|

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | |

CAS RN |

268734-28-7 |

Source

|

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.